

# Clinical trial data on Voglibose and cardiovascular outcomes

Author: BenchChem Technical Support Team. Date: December 2025



# Voglibose and Cardiovascular Outcomes: A Comparative Guide

For researchers and professionals in drug development, understanding the cardiovascular impact of anti-diabetic medications is of paramount importance. This guide provides a comparative analysis of clinical trial data on **Voglibose**, an alpha-glucosidase inhibitor, and its effects on cardiovascular outcomes.

## Clinical Trial Data on Voglibose and Cardiovascular Outcomes

**Voglibose**'s role in cardiovascular risk reduction has been investigated in several clinical trials, with varying results. The following table summarizes key studies and their findings.



| Trial/Study                    | Comparison                                                                     | Patient<br>Population                                                            | Key Cardiovascula r Outcomes/End points                                                                                                        | Findings                                                                                                                                                                                                     |
|--------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ABC Trial                      | Voglibose vs.<br>Placebo                                                       | Patients with impaired glucose tolerance and a history of myocardial infarction. | Composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina or heart failure. | The trial was discontinued prematurely due to futility. The primary cardiovascular composite outcome was numerically higher in the voglibose group, but the difference was not statistically significant.[1] |
| Meta-analysis of<br>AGI trials | Alpha-<br>glucosidase<br>inhibitors<br>(including<br>Voglibose) vs.<br>Placebo | Patients with impaired glucose tolerance or type 2 diabetes.                     | Incident type 2<br>diabetes and<br>cardiovascular<br>outcomes.                                                                                 | A meta-analysis of three trials indicated that while AGIs significantly reduced the risk of incident type 2 diabetes, their impact on cardiovascular outcomes was neutral.[1]                                |



### **Voglibose in Combination Therapy**

The efficacy and safety of **Voglibose** when used with other anti-diabetic agents have also been a subject of clinical investigation.



| Comparison                                                | Patient Population                                                     | Key Glycemic and<br>Other Outcomes                                                                                | Findings                                                                                                                                                                                                                                                          |
|-----------------------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Voglibose + Metformin<br>vs. Metformin alone              | Drug-naïve, newly-<br>diagnosed type 2<br>diabetes patients.           | Change in HbA1c, fasting plasma glucose (FPG), postprandial glucose (PPG), glycemic variability, and body weight. | The combination of voglibose and metformin was superior to metformin monotherapy in reducing HbA1c and improving glycemic variability. The combination therapy also resulted in significant weight loss and numerically fewer gastrointestinal adverse events.[4] |
| Voglibose + Metformin<br>vs. Glibenclamide +<br>Metformin | Type 2 diabetes patients inadequately controlled with metformin alone. | Change in HbA1c and<br>Fasting Plasma<br>Glucose (FPG).                                                           | This clinical trial was designed to compare glycemic control and cardiovascular risk, with the primary endpoints focused on changes in blood sugar levels.[5]                                                                                                     |

### **Experimental Protocols**

A closer look at the methodologies of key trials provides deeper insights into the evidence generated.

# ABC (Alpha-glucosidase-inhibitor Blocks Cardiac Events) Trial Protocol

• Objective: To determine if **voglibose** could prevent secondary cardiovascular events in patients with impaired glucose tolerance (IGT) and a prior myocardial infarction (MI).



- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with a history of MI and newly diagnosed IGT.
- Intervention: Patients were randomly assigned to receive either voglibose (0.2 mg three times daily) or a placebo.
- Primary Endpoint: A composite of cardiovascular death, non-fatal MI, non-fatal stroke, or hospitalization for unstable angina or heart failure.
- Results: An interim analysis of the first 870 participants showed a numerically higher frequency of the primary cardiovascular composite outcome in the voglibose group (Hazard Ratio 1.24), although this was not statistically significant. The trial was subsequently discontinued for futility.[1]

### **Visualizing Experimental and Biological Pathways**

Diagrams can effectively illustrate complex processes, from clinical trial workflows to molecular signaling pathways.

### **Experimental Workflow of the ABC Trial**





Click to download full resolution via product page

Caption: Workflow of the ABC clinical trial.



## Proposed Cardioprotective Signaling Pathway of Voglibose

While clinical evidence for cardiovascular benefits in large trials is lacking, preclinical studies suggest a potential mechanism of action for cardioprotection.

**Voglibose**, an alpha-glucosidase inhibitor, primarily acts in the gastrointestinal tract to delay carbohydrate absorption.[6][7] This action leads to an increase in the secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 has been shown to have protective effects on the cardiovascular system. The proposed pathway involves the binding of GLP-1 to its receptor (GLP-1R) on cardiomyocytes, which in turn activates the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade. This activation leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and has anti-inflammatory and anti-thrombotic properties, which are all considered cardioprotective.[8][9][10]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of luseogliflozin and voglibose on high-risk lipid profiles and inflammatory markers in diabetes patients with heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus:
   A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carebox Connect [connect.careboxhealth.com]
- 6. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 7. Voglibose: An Alpha Glucosidase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic drug voglibose is protective against ischemia-reperfusion injury through glucagon-like peptide 1 receptors and the phosphoinositide 3-kinase-Akt-endothelial nitric oxide synthase pathway in rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Clinical trial data on Voglibose and cardiovascular outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568244#clinical-trial-data-on-voglibose-and-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com